molecular formula C24H28N2O5 B600995 1H-1-苯并氮杂菲-1-乙酸,3-((1-(乙氧羰基)-3-苯基丙基)氨基)-2,3,4,5-四氢-2-氧代- CAS No. 131064-75-0

1H-1-苯并氮杂菲-1-乙酸,3-((1-(乙氧羰基)-3-苯基丙基)氨基)-2,3,4,5-四氢-2-氧代-

货号 B600995
CAS 编号: 131064-75-0
分子量: 424.50
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ent-Benazepril is the enantiomer of Benazopril and a less potent antihypertensive.

科学研究应用

Hypertension Management

Benazepril: is primarily used in the treatment of hypertension (high blood pressure). It functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps relax blood vessels, thereby lowering blood pressure and reducing the risk of stroke and heart attack .

Heart Failure Treatment

Research has indicated that Benazepril can be effective in treating heart failure . By inhibiting the ACE, it helps improve the heart’s efficiency and can be used in combination with other heart medications .

Chronic Kidney Disease (CKD) Management

Benazepril has shown promise in slowing the progression of chronic kidney disease in patients with hypertension. It helps protect the kidneys by reducing the pressure within the glomeruli, tiny blood vessels within the kidneys .

Diabetic Nephropathy

In patients with diabetes, Benazepril can be used to treat diabetic nephropathy , a type of kidney damage caused by long-term high blood sugar levels. It helps in reducing proteinuria and slowing kidney damage .

Veterinary Medicine

Benazepril is also used in veterinary medicine to treat heart and kidney diseases in cats and dogs. It is similar to its application in humans, where it helps manage hypertension and heart failure in animals .

Potential Precursor for Polyaspartic Acid Synthesis

In the field of biopolymers, CGP-42456A has been explored as a potential precursor for the synthesis of polyaspartic acid . This application is significant in the development of biodegradable polymers .

Production of CGP-Derived Dipeptides

CGP-42456A could be used for the production of CGP-derived dipeptides . These dipeptides have potential applications in various fields, including pharmaceuticals and biotechnology .

Tissue Scaffolding in Biomedical Engineering

Modifications of CGP-42456A have been studied for use in tissue scaffolding . This involves creating structures that can support the growth and regeneration of tissues, which is crucial in regenerative medicine .

作用机制

Target of Action

CGP-42456A, also known as Benazepril, is primarily targeted at the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by CGP-42456A is the renin-angiotensin system . By inhibiting ACE, CGP-42456A prevents the formation of angiotensin II from angiotensin I . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately reducing blood pressure .

Pharmacokinetics

Benazepril, the prodrug form of CGP-42456A, is metabolized by the liver into its active form, benazeprilat . The pharmacokinetic properties of CGP-42456A include nuclease degradation, protein binding, plasma clearance, tissue distribution, cellular uptake, and subcellular localization . Significant bioavailabilities of CGP-42456A were achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .

Result of Action

The primary result of CGP-42456A’s action is the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, CGP-42456A induces vasodilation and reduces aldosterone secretion . This leads to a decrease in blood volume and blood pressure .

Action Environment

The action of CGP-42456A can be influenced by various environmental factors. For instance, the liver’s ability to metabolize the prodrug into its active form can be affected by liver health and function . Additionally, the bioavailability of CGP-42456A can be influenced by the method of administration, with significant bioavailabilities achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .

属性

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98626-50-7, 131064-75-0
Record name Benazepril, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-42456A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENAZEPRIL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of benazepril?

A1: Benazepril itself is inactive. It undergoes hydrolysis in vivo to form its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). []

Q2: How does ACE inhibition impact the renin-angiotensin-aldosterone system (RAAS)?

A2: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, benazepril reduces the formation of angiotensin II. This leads to vasodilation, a decrease in aldosterone secretion, and ultimately, a reduction in blood pressure. []

Q3: What are the downstream effects of ACE inhibition by benazepril?

A3: Inhibiting ACE through benazepril administration leads to several beneficial effects, including:

  • Vasodilation: Reduced angiotensin II levels result in relaxation of blood vessels, lowering blood pressure. []
  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release from the adrenal glands. This reduces sodium and water retention in the kidneys, further contributing to blood pressure control. []
  • Cardioprotection: Benazepril has been shown to improve cardiac function in patients with heart failure and reduce the progression of diabetic nephropathy. [, ]

Q4: Does benazepril impact other vasoactive substances besides angiotensin II?

A4: Research suggests that benazepril can also influence the balance of other vasoactive substances. For instance, in a study using a rat model of ventricular remodeling, benazepril was found to decrease the levels of angiotensin II and thromboxane A2 (a vasoconstrictor) while increasing the levels of prostacyclin (a vasodilator). This indicates that benazepril's effects might extend beyond solely inhibiting ACE. []

Q5: What is the molecular formula and weight of benazepril?

A5: The molecular formula of benazepril is C24H28N2O5, and its molecular weight is 424.49 g/mol.

Q6: Are there any studies characterizing impurities found in benazepril?

A6: Yes, one study successfully isolated and characterized an unknown impurity present in benazepril using various chromatographic and spectroscopic methods. The impurity was identified as a hydroxylated benazepril derivative with the molecular formula C24H28N2O6, suggesting the presence of a hydroxyl function on the C17 carbon atom of the benazepril molecule. []

Q7: What are the primary applications of benazepril in veterinary medicine?

A7: In veterinary medicine, benazepril is approved for use in dogs with chronic heart failure, particularly those with chronic valvular disease. It is also recommended for dogs and cats with chronic renal failure. []

Q8: How does benazepril affect proteinuria and renal function in animal models?

A8: Studies in rats have shown that benazepril can reduce proteinuria and improve renal function in various models of kidney disease. For instance, in a rat model of diabetic nephropathy, benazepril treatment significantly reduced urinary protein excretion and improved glomerular filtration rate. [, ]

Q9: What is the effect of benazepril on cardiac function in animal models of heart failure?

A9: Benazepril has demonstrated beneficial effects on cardiac function in animal models of chronic heart failure. For example, in rats with chronic heart failure induced by abdominal aorta constriction, benazepril treatment improved heart function parameters such as left ventricular systolic blood pressure and left ventricular diastolic pressure. [, ]

Q10: Are there studies investigating the combination of benazepril with other drugs?

A10: Yes, several studies have investigated the effects of benazepril in combination with other medications:

  • Benazepril and Valsartan: A study on nephrotic rats revealed that combining benazepril and valsartan was more effective at inducing the expression of the cell cycle inhibitor P27 in renal cells compared to monotherapy with either drug. []
  • Benazepril and Salvia Miltiorrhiza: Combining benazepril with extracts of Salvia miltiorrhiza, a traditional Chinese medicine, demonstrated greater efficacy in improving glomerular filtration rate and reducing proteinuria in diabetic nephropathy patients compared to benazepril alone. []
  • Leflunomide and Benazepril: This combination was found to be more effective than monotherapy in improving renal function and reducing renal injury in a rat model of diabetic nephropathy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。